molecular formula C9H12O3 B2935485 4,5-Diethylfuran-2-carboxylic acid CAS No. 84521-65-3

4,5-Diethylfuran-2-carboxylic acid

Cat. No. B2935485
CAS RN: 84521-65-3
M. Wt: 168.192
InChI Key: JDBZHQQEXRAJNQ-UHFFFAOYSA-N
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Description

4,5-Diethylfuran-2-carboxylic acid is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for 4,5-Diethylfuran-2-carboxylic acid is 4,5-diethyl-2-furoic acid . The InChI code is 1S/C9H12O3/c1-3-6-5-8(9(10)11)12-7(6)4-2/h5H,3-4H2,1-2H3,(H,10,11) .


Physical And Chemical Properties Analysis

4,5-Diethylfuran-2-carboxylic acid is a powder at room temperature . It has a melting point of 92-93°C . The compound is likely to be soluble in organic solvents such as ethanol, toluene, and diethyl ether .

Scientific Research Applications

Biomass Conversion and Biobased Building Blocks Research by Jia et al. (2019) showcases the enzymatic synthesis of furan carboxylic acids, like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), from 5-hydroxymethylfurfural (HMF), emphasizing their promise as biobased building blocks in the pharmaceutical and polymer industries. This study highlights the potential of using furan derivatives for sustainable chemical synthesis, leveraging enzyme cascades for controlled transformation processes with high yields over 95% (Jia et al., 2019).

Catalytic Conversion to High-Value Chemicals Casanova, Iborra, and Corma (2009) demonstrate the aerobic oxidation of HMF into FDCA using gold nanoparticle catalysts, achieving a 99 mol% yield. This process outlines a method for converting biomass into high-value chemicals under mild conditions, which is pertinent to the utilization of furan derivatives in chemical synthesis and industrial applications (Casanova, Iborra, & Corma, 2009).

Advancements in Biocatalysis The work of Wang, Gong, and He (2020) introduces an improved biosynthesis method for furan-based carboxylic acids, including 5-hydroxymethyl-2-furancarboxylic acid and furoic acid, using recombinant Escherichia coli. This represents a significant advancement in the biocatalytic conversion of furans, offering high yields and showcasing the potential for industrial applications of such derivatives (Wang, Gong, & He, 2020).

Green Chemistry and Sustainable Synthesis The synthesis and utilization of furan derivatives also align with the principles of green chemistry, as indicated by the enzyme-catalyzed oxidation of HMF to FDCA. This method provides an environmentally friendly route to synthesize furan dicarboxylic acid, a key biobased platform chemical for polymer production, highlighting the role of furan derivatives in developing sustainable materials (Dijkman, Groothuis, & Fraaije, 2014).

Safety and Hazards

The safety information for 4,5-Diethylfuran-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mechanism of Action

The mode of action of these compounds often involves interaction with biological targets, leading to changes in cellular processes. The specific targets and modes of action can vary widely depending on the specific furan derivative and its chemical structure .

The biochemical pathways affected by these compounds can also be diverse, and can include various signaling pathways, metabolic pathways, and more . The specific pathways affected would depend on the compound’s targets and mode of action.

properties

IUPAC Name

4,5-diethylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-6-5-8(9(10)11)12-7(6)4-2/h5H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBZHQQEXRAJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC(=C1)C(=O)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84521-65-3
Record name 4,5-diethylfuran-2-carboxylic acid
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